molecular formula C5H9N3O3 B12355728 4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid

4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid

Cat. No.: B12355728
M. Wt: 159.14 g/mol
InChI Key: FUXMXTGESUGZHC-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid is a heterocyclic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid typically involves the cyclization of amino acid-derived diazoketones. One common method is the intramolecular cyclization catalyzed by silica-supported perchloric acid (HClO4) in methanol, which proceeds under mild reaction conditions and yields the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, ensuring high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of amino and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols or other reduced forms.

Scientific Research Applications

4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include enzyme catalysis, where the compound binds to the active site and modulates the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-oxo-1,3-diazinane-2-carboxylic acid is unique due to its specific structure, which includes both amino and carboxylic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

4-amino-6-oxo-1,3-diazinane-2-carboxylic acid

InChI

InChI=1S/C5H9N3O3/c6-2-1-3(9)8-4(7-2)5(10)11/h2,4,7H,1,6H2,(H,8,9)(H,10,11)

InChI Key

FUXMXTGESUGZHC-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)C(=O)O)N

Origin of Product

United States

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